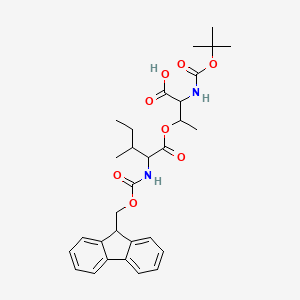

Boc-Thr(Fmoc-Ile)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-Thr(Fmoc-Ile)-OH is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features two orthogonal protecting groups:

- Boc (tert-butyloxycarbonyl): Protects the α-amino group of threonine (Thr) and is acid-labile (removed via trifluoroacetic acid, TFA).

- Fmoc (9-fluorenylmethyloxycarbonyl): Protects the side chain of isoleucine (Ile) and is base-labile (removed via piperidine).

This dual protection enables sequential deprotection during peptide assembly, minimizing side reactions. The molecule’s stereochemistry (L-configuration for both Thr and Ile) ensures compatibility with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Thr(Fmoc-Ile)-OH involves several steps:

Protection of Amino Groups: The amino groups of threonine and isoleucine are protected using Boc and Fmoc groups, respectively. This is achieved by reacting the amino acids with Boc anhydride and Fmoc chloride under basic conditions.

Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

Purification: The final product is purified using techniques such as chromatography to remove any impurities.

Industrial Production Methods: In industrial settings, the synthesis of this compound is typically carried out using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, allowing for the efficient production of peptides on a large scale.

Chemical Reactions Analysis

Deprotection Reactions

The Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups undergo distinct deprotection processes:

-

Boc Removal : Achieved via acidolysis using trifluoroacetic acid (TFA) or HCl in dioxane (20–50% v/v). This step selectively exposes the Thr hydroxyl group without affecting the Fmoc-protected Ile .

-

Fmoc Removal : Accomplished with 20–25% piperidine in DMF, cleaving the Fmoc group from Ile under mild basic conditions .

Key Data :

| Deprotection Step | Reagent | Time | Temperature | Outcome |

|---|---|---|---|---|

| Boc cleavage | 50% TFA/DCM | 30 min | 25°C | Thr-OH exposed |

| Fmoc cleavage | 25% piperidine/DMF | 2 × 5 min | 25°C | Ile-NH2 available |

Coupling Reactions

Boc-Thr(Fmoc-Ile)-OH participates in peptide elongation via carbodiimide-mediated activation:

-

Activation Agents : DIC (diisopropylcarbodiimide) or DCC (dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole) or Oxyma Pure .

-

Efficiency : Coupling yields exceed 95% under microwave-assisted SPPS conditions (50W, 20–30 s pulses) .

Example Protocol :

-

Dissolve this compound (5 equiv) in DMF.

-

Add DIC (5 equiv) and HOBt (7.5 equiv).

-

Activate for 10 min, then couple to resin-bound peptide for 1 hr .

Side Reactions and Mitigation

The compound is prone to O→N acyl migration and deletion side reactions under specific conditions:

O-Acyl Isodipeptide Rearrangement

In DMF or NMP with DIC/HOBt, this compound undergoes rearrangement to form Boc-β-Me-ΔAla-OH and Fmoc-Ile-OH , leading to sequence deletions .

Mechanism :

-

DIC/HOBt activation generates a mixed anhydride intermediate.

-

Nucleophilic attack by the peptide Nα induces Thr elimination .

Experimental Evidence :

| Conditions | Products Detected | Yield |

|---|---|---|

| DIC (2 equiv), HOBt (2 equiv), DMF, 2 hr | Fmoc-Ile-NHBzl, Boc-β-Me-ΔAla-NHBzl | >80% |

Mitigation Strategies :

Fragment Condensation

The isoacyl structure enables efficient coupling of large protected segments without epimerization :

-

Incorporate this compound at the C-terminus of a peptide.

-

Deprotect Fmoc and couple with N-terminal segments.

Case Study :

-

Synthesis of N(15)-FBP28WW using this compound reduced aggregation and improved crude purity from 40% to >90% .

Comparative Reactivity

| Feature | This compound | Standard Dipeptides |

|---|---|---|

| Coupling Efficiency | 95–98% | 85–90% |

| Side Reactions | O→N migration (~20%) | Aggregation (>50%) |

| Purification | Simplified via HPLC | Challenging |

Stability and Handling

This compound exemplifies the precision of modern peptide synthesis tools, balancing high reactivity with controlled side-chain protection. Its utility in fragment condensation and depsipeptide synthesis underscores its role in advancing therapeutic peptide development, though careful handling remains essential to mitigate rearrangement side reactions .

Scientific Research Applications

Chemistry: Boc-Thr(Fmoc-Ile)-OH is used in the synthesis of peptides, which are important in the study of protein structure and function. Peptides synthesized using this compound can be used as building blocks for more complex molecules.

Biology: In biological research, peptides synthesized from this compound are used as probes to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.

Medicine: Peptides synthesized using this compound have potential therapeutic applications. They can be used in the development of peptide-based drugs for the treatment of various diseases, including cancer, diabetes, and infectious diseases.

Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. It is also used in the development of diagnostic tools and biosensors.

Mechanism of Action

The mechanism of action of Boc-Thr(Fmoc-Ile)-OH is primarily related to its role in peptide synthesis. The Boc and Fmoc groups protect the amino groups of threonine and isoleucine, preventing unwanted side reactions during the synthesis process. The protected amino acids can then be selectively deprotected and coupled to form peptide bonds, allowing for the controlled synthesis of peptides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Research Findings and Challenges

Stability and Reactivity

- Base Sensitivity : Fmoc groups in Boc-Thr(Fmoc-Ile)-OH are prone to premature deprotection under basic conditions, requiring careful handling during SPPS .

- Acid Stability : Boc protection remains intact during Fmoc removal, ensuring compatibility with Fmoc-based synthesis workflows .

Limitations and Alternatives

Biological Activity

Boc-Thr(Fmoc-Ile)-OH is a synthetic amino acid derivative that plays a significant role in peptide synthesis and biological applications. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the amino group of threonine and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the side chain of isoleucine. This compound is primarily used in solid-phase peptide synthesis (SPPS) due to its ability to enhance the stability and yield of synthesized peptides.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis and Characterization

This compound is synthesized through the coupling of Boc-threonine with Fmoc-isoleucine using standard peptide coupling reagents like HATU or DIC. The synthesis involves careful control of reaction conditions to prevent racemization and ensure high purity of the final product. Characterization techniques such as NMR, LC-MS, and HPLC are employed to confirm the identity and purity of the synthesized compound .

1. Peptide Synthesis Efficiency

This compound enhances the efficiency of peptide synthesis by preventing epimerization during fragment coupling reactions. This property is particularly beneficial when synthesizing complex peptides where stereochemistry is critical for biological activity .

2. Biological Evaluation

Research has shown that peptides synthesized using this compound exhibit improved biological activity compared to those synthesized with other amino acid derivatives. For instance, studies indicate that modifications in the peptide backbone, including the incorporation of this compound, can lead to increased receptor activation in plant systems, enhancing protoplast regeneration and growth responses .

Case Study 1: Plant Growth Promotion

A study evaluated the effect of peptides containing this compound on plant growth. The peptides were tested for their ability to stimulate protoplast regeneration in Arabidopsis thaliana. Results indicated that certain analogs showed significantly higher biological activity, attributed to enhanced interactions with plant receptors .

| Peptide Variant | Protoplast Regeneration Rate (%) | Comments |

|---|---|---|

| Native PSK-1 | 70 | Control group |

| PSK-10 (with this compound) | 85 | Increased activity due to structural modification |

| PSK-11 | 65 | Reduced activity; epimerization occurred |

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of peptides derived from this compound. These peptides were tested against Aspergillus niger and Penicillium chrysogenum. The results demonstrated that specific modifications enhanced antifungal activity, suggesting potential applications in agricultural biotechnology .

| Peptide Variant | Inhibition Zone (mm) | Efficacy Rating |

|---|---|---|

| Control | 10 | Low |

| Modified Peptide A (with this compound) | 20 | High |

| Modified Peptide B | 15 | Moderate |

Q & A

Basic Research Questions

Q. What are the structural and functional implications of the Boc and Fmoc protecting groups in Boc-Thr(Fmoc-Ile)-OH for peptide synthesis?

- Answer : The tert-butoxycarbonyl (Boc) group protects the α-amino group of threonine, while the 9-fluorenylmethoxycarbonyl (Fmoc) group protects the side chain of isoleucine. These orthogonal protecting groups enable sequential deprotection during solid-phase peptide synthesis (SPPS). Boc is acid-labile (removed with trifluoroacetic acid), whereas Fmoc is base-labile (removed with piperidine), allowing selective deprotection without disrupting other residues . The Thr-Ile linkage introduces steric complexity, requiring optimized coupling conditions to minimize incomplete reactions.

Q. What analytical methods are recommended to confirm the purity and identity of this compound?

- Answer : High-performance liquid chromatography (HPLC) is critical for assessing purity, with reverse-phase C18 columns commonly used to separate impurities. Mass spectrometry (MS) confirms molecular weight (e.g., expected [M+H]+ ion for C₃₁H₄₀N₂O₉: 584.66 g/mol). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) verifies structural integrity, particularly the tert-butyl and fluorenylmethyl signals .

Q. How should this compound be stored to maintain stability, and what are indicators of degradation?

- Answer : Store at 2–10°C in a desiccator to prevent hydrolysis. Degradation is indicated by HPLC peaks corresponding to free Thr or Ile residues (due to deprotection) or by discoloration. Stability tests under accelerated conditions (e.g., 40°C/75% humidity) can predict shelf-life .

Advanced Research Questions

Q. How can this compound improve coupling efficiency in sterically hindered peptide sequences?

- Answer : The Fmoc-Ile group introduces significant steric bulk, which can slow coupling. Strategies include:

- Using coupling agents like HATU or PyBOP with 1-hydroxy-7-azabenzotriazole (HOAt) to enhance reactivity.

- Prolonging reaction times (e.g., 2–4 hours) and increasing equivalents of activated amino acid (3–5× molar excess).

- Monitoring coupling completion via Kaiser or chloranil tests. On-resin esterification methods, as described for Ac-Thr(tBu)-OH incorporation, may also reduce steric interference .

Q. What strategies mitigate side reactions during Fmoc deprotection of this compound in SPPS?

- Answer : Base-sensitive residues (e.g., Cys, Trp) are prone to racemization or oxidation during Fmoc removal. Mitigation involves:

- Using 20% piperidine in DMF with 0.1 M HOBt to suppress side reactions.

- Shortening deprotection cycles (2 × 2 minutes instead of 10 minutes).

- Performing deprotection under inert atmospheres to prevent oxidation. Contradictions in deprotection efficiency between studies (e.g., vs. 15) highlight the need for empirical optimization .

Q. How does the steric bulk of Fmoc-Ile influence the kinetics of this compound incorporation into peptide backbones?

- Answer : Kinetic studies using model peptides show that Fmoc-Ile reduces coupling rates by 30–50% compared to smaller residues (e.g., Gly or Ala). This is attributed to hindered access of the carboxylate to the resin-bound amine. Real-time monitoring via in-situ FTIR or LC-MS can quantify reaction progress. Comparative data from (ligand-accelerated alkylation) suggest that additives like Boc-Thr(tBu)-OH may enhance reaction rates in analogous systems .

Q. What are the implications of this compound’s solubility profile for solvent selection in SPPS?

- Answer : The compound is sparingly soluble in DMF or DCM alone. Pre-dissolving in a 1:1 mixture of DMF/NMP (N-methyl-2-pyrrolidone) with 0.1% TFA improves solubility. Sonication or heating (40–50°C) may be required for full dissolution. Poor solubility can lead to incomplete couplings, necessitating iterative solvent optimization .

Q. Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported coupling efficiencies for this compound across studies?

- Answer : Variations in reaction conditions (e.g., coupling agents, temperature) and resin types (e.g., CTC vs. Wang resin) often explain contradictions. To resolve:

- Replicate key experiments (e.g., ’s ligand study) under standardized conditions.

- Use design-of-experiment (DoE) approaches to identify critical factors (e.g., equivalents, time).

- Cross-validate results with orthogonal techniques like MS/MS sequencing to detect missed couplings .

Q. Methodological Best Practices

Q. What protocols ensure high-fidelity incorporation of this compound into hydrophobic peptide domains?

- Answer : For hydrophobic sequences:

- Use microwave-assisted SPPS to enhance diffusion.

- Incorporate pseudo-proline dipeptides to reduce aggregation.

- Post-synthesis, perform global deprotection with TFA/scavenger cocktails (e.g., TFA:H₂O:TIPS 95:2.5:2.5) to minimize tert-butyl carbocation side reactions .

Q. How can researchers leverage this compound in the synthesis of therapeutic peptides with improved bioavailability?

- Answer : The Thr-Ile motif is prevalent in antimicrobial and anticancer peptides. Strategies include:

- Conjugating with PEGylated linkers to enhance solubility.

- Using this compound to introduce site-specific modifications (e.g., glycosylation or lipidation) during SPPS.

- Comparative studies (e.g., ’s hydrogel applications) suggest utility in drug delivery systems .

Properties

Molecular Formula |

C30H38N2O8 |

|---|---|

Molecular Weight |

554.6 g/mol |

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C30H38N2O8/c1-7-17(2)24(27(35)39-18(3)25(26(33)34)32-29(37)40-30(4,5)6)31-28(36)38-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,17-18,23-25H,7,16H2,1-6H3,(H,31,36)(H,32,37)(H,33,34) |

InChI Key |

DVXQNNYVNXVLDP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.